molecular formula C6H7NO4S B15108465 Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate CAS No. 65618-23-7

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

Cat. No.: B15108465
CAS No.: 65618-23-7
M. Wt: 189.19 g/mol
InChI Key: FNXJXKDQSFXRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is a key derivative of the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic system renowned for its wide range of biological activities and significant role in medicinal chemistry research . The compound serves as a versatile building block for the synthesis of novel bioactive molecules, particularly through reactions like Knoevenagel condensation at the 5-position of the ring . Its structure has been confirmed via NMR spectroscopy and mass spectrometry . Researchers are particularly interested in TZD derivatives for their potential antifungal effects. Some analogs, such as the approved drug Mycosidine, belong to a new class of antifungals that cause morphological changes in the yeast cell wall and are associated with a novel mechanism of action involving glucose transport . Beyond antimicrobial applications, the TZD core is a well-known pharmacophore in drug discovery, with derivatives exhibiting antidiabetic activity through Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) activation , as well as anti-inflammatory, antioxidant, and anticancer properties . This product is intended for research purposes only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

65618-23-7

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C6H7NO4S/c1-2-11-5(9)7-4(8)3-12-6(7)10/h2-3H2,1H3

InChI Key

FNXJXKDQSFXRQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=O)CSC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester typically involves the reaction of thiazolidine derivatives with ethyl chloroformate. One common method is the Knoevenagel condensation reaction, where thiazolidine derivatives react with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Functionalized thiazolidine derivatives with various substituents.

Scientific Research Applications

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate, a thiazolidinedione (TZD) derivative, has applications in various scientific research fields, particularly in medicinal chemistry and antifungal development .

Synthesis and Structure
Ethyl 2,4-dioxothiazolidine-3-carboxylate can be synthesized by reacting 5-arylidene TZD in a nonpolar solvent (e.g., toluene) with methyl chloroformate and triethylamine as a base . The structure of the compound is confirmed using NMR spectroscopy and mass spectrometry . In the 1H NMR spectrum, a singlet of the methylene group is observed at position five of the ring at approximately 4.00 ppm, with ethyl group signals around 4.38 ppm and 1.34 ppm . The 13C NMR spectrum reveals signals of three carbonyl groups at 147.49 ppm (COOH), 167.55 ppm (C4=O), and 167.65 ppm (C2=O), along with the methylene group of the thiazolidine ring at 65.88 ppm, and ethyl group signals at δ 33.93 ppm and 13.81 ppm .

Antifungal Applications
TZD derivatives, including this compound, have shown potential as antifungal agents . Research indicates that some TZD compounds exhibit activity against rice blast, late blight on tomatoes, and downy mildew on cucumbers .

Mechanism of Action

The mechanism of action of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation. The presence of sulfur and nitrogen atoms in the ring structure allows for strong interactions with biological molecules, enhancing its pharmacological effects.

Comparison with Similar Compounds

To contextualize the properties of Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate, a comparative analysis with structurally analogous compounds is essential. Below is a systematic evaluation based on substituent effects, reactivity, and biological activity.

Structural Analogues and Substituent Effects
Compound Name Substituents Key Structural Differences Melting Point (°C) Solubility (mg/mL)
This compound Ethyl ester at C3, keto at C2/C4 Reference compound 148–150 12.5 (DMSO)
Mthis compound Methyl ester at C3 Shorter alkyl chain reduces lipophilicity 162–164 8.2 (DMSO)
Ethyl 2-thioxo-4-oxo-1,3-thiazolidine-3-carboxylate Thione at C2 instead of keto Enhanced π-acidity, altered H-bonding 136–138 18.3 (DMSO)
Ethyl 2,4-dioxo-1,3-thiazinan-3-carboxylate Six-membered ring (thiazinane) Larger ring increases conformational flexibility 122–124 22.1 (DMSO)

Key Observations :

  • Alkyl Chain Impact : Replacing the ethyl ester with a methyl group (e.g., Mthis compound) reduces lipophilicity, lowering membrane permeability but improving aqueous solubility .
  • Thione Substitution : The thione analogue exhibits stronger hydrogen-bonding capacity, enhancing interactions with biological targets like enzyme active sites.
  • Ring Expansion : The six-membered thiazinane derivative displays greater conformational flexibility, which may influence binding kinetics in drug-receptor interactions.

Biological Activity

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (ETDC) is a thiazolidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields including antimicrobial, antifungal, antiviral, and anticancer therapies.

Synthesis of this compound

The synthesis of ETDC typically involves the reaction of L-cysteine with appropriate aldehydes under acidic or basic conditions. The resulting thiazolidine derivatives can be further modified to enhance their biological properties. The general synthesis pathway involves:

  • Formation of Thiazolidine Ring : L-cysteine reacts with aldehydes to form a thiazolidine structure.
  • Carboxylation : The introduction of carboxyl groups occurs through the use of carboxylic acids or their derivatives.
  • Esterification : Ethanol is often used to produce the ethyl ester form of the compound.

Antimicrobial Activity

ETDC and its derivatives exhibit significant antimicrobial properties against a range of pathogens. Studies have shown that:

  • Gram-positive Bacteria : ETDC has demonstrated activity against Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentration (MIC) values around 31.25 µg/ml .
  • Gram-negative Bacteria : Moderate activity was observed against Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

Research indicates that ETDC possesses antifungal properties, particularly against Candida albicans. The compound's effectiveness is highlighted by an IC50 value ranging from 2.3 to 3.01 µM, indicating potent inhibition of fungal growth .

CompoundTarget OrganismIC50 (µM)
This compoundC. albicans2.3 - 3.01
TZD DerivativeC. albicans0.2 - 0.5

Antiviral Activity

Preliminary studies suggest that thiazolidine derivatives may serve as potential antiviral agents against avian influenza virus (AIV) and infectious bronchitis virus (IBV). ETDC exhibited promising results in inhibiting viral replication in vitro .

Anticancer Potential

ETDC has shown antiproliferative effects on various cancer cell lines including T98G (glioblastoma), HepG2 (hepatocellular carcinoma), and HT29 (colon adenocarcinoma). The compound demonstrated an IC50 value of 9.6 μM against CEM cells and inhibited cancer cell invasion in ECM models .

The anticancer activity of ETDC is believed to be mediated through several mechanisms:

  • Induction of Apoptosis : Promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : Disrupts the normal cell cycle progression, leading to decreased proliferation.
  • Inhibition of Angiogenesis : Reduces blood vessel formation that is essential for tumor growth.

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated various thiazolidine derivatives for their antimicrobial activity against clinical isolates of bacteria and fungi, confirming the efficacy of ETDC against multiple strains .
  • Antiviral Study : In vitro tests showed that ETDC could inhibit AIV and IBV infections effectively, suggesting its potential use in veterinary medicine .
  • Cancer Research : A recent study indicated that ETDC significantly inhibited the growth of HepG2 cells by inducing apoptosis and reducing cell viability at low concentrations .

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